

An In-depth Technical Guide to the pKa Value of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylaminoethanol*

Cat. No.: *B8294368*

[Get Quote](#)

This technical guide provides a comprehensive overview of the pKa value of 2-(Ethylamino)ethanol (EAE), a significant organic compound utilized in various industrial and scientific applications. EAE is an alkanolamine containing both a secondary amine and a primary alcohol functional group, which dictates its chemical behavior.^[1] Understanding its acid-base properties, quantified by the pKa value, is crucial for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties of 2-(Ethylamino)ethanol

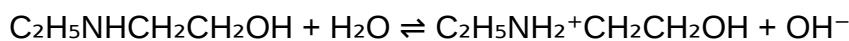
2-(Ethylamino)ethanol is a clear, colorless to slightly yellow liquid with an amine-like odor.^{[2][3]} It is miscible with water and soluble in polar organic solvents.^{[1][2]} Its bifunctional nature, possessing both a basic amino group and a nucleophilic hydroxyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals, surfactants, and emulsifiers.^[1]

Understanding the pKa of 2-(Ethylamino)ethanol

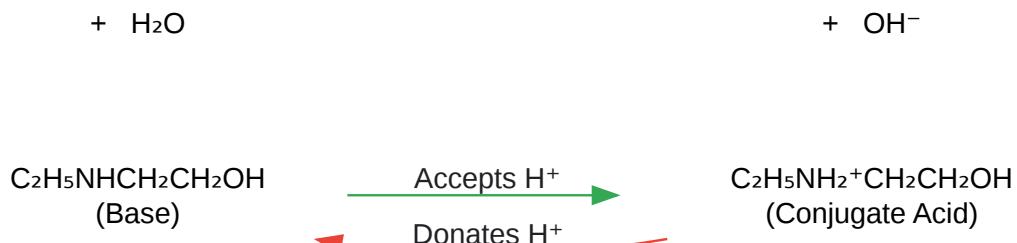
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution. For a base, the pKa value refers to the pKa of its conjugate acid. In the context of 2-(Ethylamino)ethanol, two ionizable protons are present: one on the amino group (after protonation) and one on the hydroxyl group.

The basicity of EAE is primarily attributed to the lone pair of electrons on the nitrogen atom of the ethylamino group.^[1] In an aqueous solution, this group can accept a proton (H⁺) to form its conjugate acid, the **ethylaminoethanolium** ion. The pKa value typically refers to this equilibrium. The hydroxyl group is significantly less acidic and will only deprotonate under strongly basic conditions.

Quantitative pKa Data


The pKa values for 2-(Ethylamino)ethanol are summarized in the table below. It is critical to distinguish between the experimental pKa of the protonated amine and the predicted pKa of the alcohol group.

Ionizable Group	Conjugate Acid/Base Pair	pKa Value	Type	Source
Ethylamino Group	C ₂ H ₅ NH ₂ ⁺ CH ₂ CH ₂ OH / C ₂ H ₅ NHCH ₂ CH ₂ OH	9.7	Experimental	IUPAC Digitized pKa Dataset ^[3]
Hydroxyl Group	C ₂ H ₅ NHCH ₂ CH ₂ OH / C ₂ H ₅ NHCH ₂ CH ₂ O ⁻	15.26 ± 0.10	Predicted	ChemicalBook, ChemBK ^{[2][4]}


The pKa of 9.7 for the ethylamino group indicates that 2-(Ethylamino)ethanol is a moderately strong base, comparable to other secondary amines. At a pH of 9.7, the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal.

Acid-Base Equilibrium

The primary acid-base equilibrium for 2-(Ethylamino)ethanol in an aqueous solution involves the protonation of the secondary amine by water. The equilibrium is represented by the following reaction:

The diagram below illustrates the equilibrium between 2-(Ethylamino)ethanol and its conjugate acid.

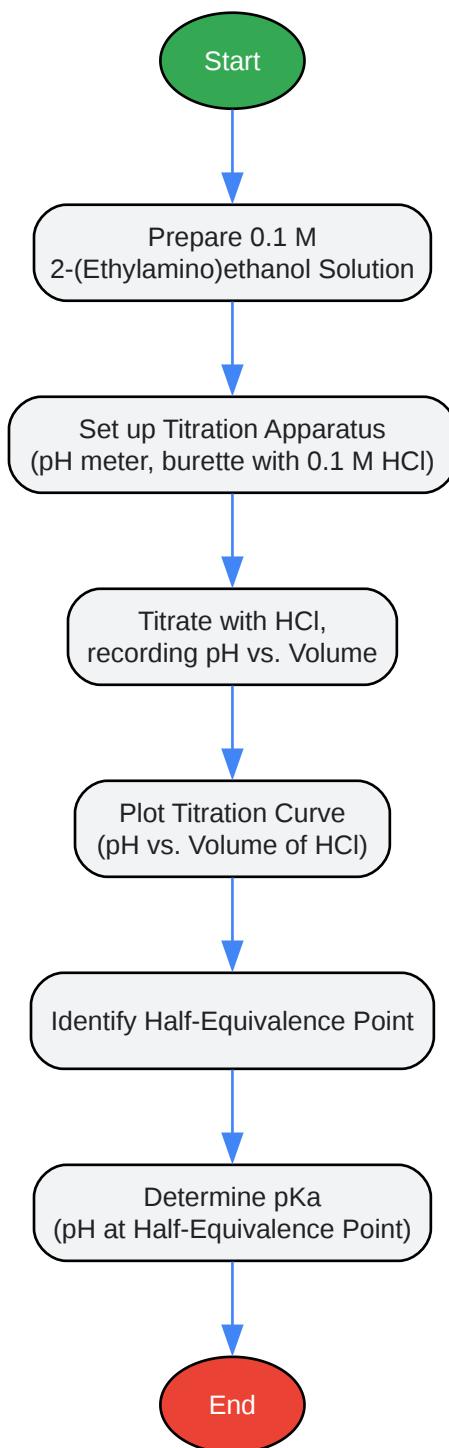
[Click to download full resolution via product page](#)

Acid-base equilibrium of 2-(Ethylamino)ethanol.

Experimental Protocol for pKa Determination

The pKa of an amino alcohol like 2-(Ethylamino)ethanol is commonly determined via potentiometric titration.^{[5][6]} This method involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

Materials and Reagents:


- 2-(Ethylamino)ethanol solution of known concentration (e.g., 0.1 M)
- Standardized strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette, beaker, and volumetric flasks
- Deionized water

Methodology:

- Preparation: A precise volume of the 2-(Ethylamino)ethanol solution is pipetted into a beaker containing a magnetic stir bar and diluted with deionized water.

- **Titration Setup:** The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb does not touch the beaker walls.^[6] The burette is filled with the standardized HCl solution.
- **Initial Measurement:** The initial pH of the EAE solution is recorded.
- **Titration Process:** The HCl titrant is added in small, precise increments (e.g., 0.5-1.0 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded.^[6] Smaller increments should be used near the equivalence point where the pH changes rapidly.
- **Data Analysis:** The collected data (volume of HCl added vs. pH) is plotted to generate a titration curve.
- **pKa Determination:** The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where exactly half of the 2-(Ethylamino)ethanol has been neutralized to form its conjugate acid.^[5] At this point, $[C_2H_5NHCH_2CH_2OH] = [C_2H_5NH_2^+CH_2CH_2OH]$, and according to the Henderson-Hasselbalch equation, $pH = pKa$.

The workflow for this experimental determination is visualized below.

[Click to download full resolution via product page](#)

Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa value is a fundamental parameter for understanding the chemical properties and reactivity of 2-(Ethylamino)ethanol. With an experimental pKa of 9.7 for its conjugate acid, EAE is a moderately strong base. This basicity is central to its role in applications such as corrosion inhibition, CO₂ capture, and as a reactant in chemical synthesis. Accurate determination of its pKa through methods like potentiometric titration is essential for optimizing processes and for the development of new applications in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 110-73-6: 2-(Ethylamino)ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]
- 3. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylaminoethanol [chembk.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to the pKa Value of 2-(Ethylamino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8294368#understanding-the-pka-value-of-ethylaminoethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com